molecular formula C16H19O2P B8524640 Bis(2-phenylethyl)phosphinic acid CAS No. 14561-21-8

Bis(2-phenylethyl)phosphinic acid

Cat. No. B8524640
CAS RN: 14561-21-8
M. Wt: 274.29 g/mol
InChI Key: NIRBJNRGTKTFRV-UHFFFAOYSA-N
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Patent
US05639732

Procedure details

Hydrogen peroxide (0.45 mL, 30%, 4.36 mmol) was added dropwise over 1 minute to crude bis(2-phenylethyl)phosphinous acid (1.12 g, 4.34 mmol) in methanol (6.5 mL). After 16 hours, the solvent was evaporated. The residue was basified with 1M NaOH and extracted twice with hexanes. The aqueous layer was acidified with 12M HCl, and the precipitate was filtered, rinsed with water, and dried in vacuo, affording crude product (628 mg) mp 70°-77° C., which was recrystallized from hot ethanol-water (50:50) to give bis(2-phenylethyl)phosphinic acid (364 mg) as a white solid, mp 84°-87° C. NMR δ2.02 (4H, m), 2.94 (4H, q), 6.8 (1H, br. s), 7.24 (10H, m).
Quantity
0.45 mL
Type
reactant
Reaction Step One
Name
bis(2-phenylethyl)phosphinous acid
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1]O.[C:3]1([CH2:9][CH2:10][P:11]([CH2:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[OH:12])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>CO>[C:3]1([CH2:9][CH2:10][P:11]([CH2:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)(=[O:1])[OH:12])[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0.45 mL
Type
reactant
Smiles
OO
Name
bis(2-phenylethyl)phosphinous acid
Quantity
1.12 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCP(O)CCC1=CC=CC=C1
Name
Quantity
6.5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with hexanes
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
affording crude product (628 mg) mp 70°-77° C., which
CUSTOM
Type
CUSTOM
Details
was recrystallized from hot ethanol-water (50:50)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCP(O)(=O)CCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 364 mg
YIELD: CALCULATEDPERCENTYIELD 30.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.